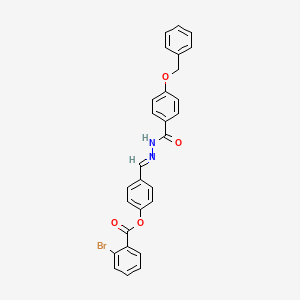![molecular formula C18H17ClN4O4 B15016406 (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methylphenyl)butanamide](/img/structure/B15016406.png)
(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methylphenyl)butanamide is an organic compound characterized by its complex structure, which includes a hydrazinylidene group, a nitrophenyl group, and a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methylphenyl)butanamide typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-chloro-4-nitrobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then acylated with 3-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
科学研究应用
Chemistry
This compound is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism by which (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methylphenyl)butanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinylidene group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The nitrophenyl and chloro groups may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (3E)-3-{2-[(4-chloro-3-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methylphenyl)butanamide
- (3E)-3-{2-[(3-chloro-4-methylphenyl)carbonyl]hydrazinylidene}-N-(3-methylphenyl)butanamide
- (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide
Uniqueness
The uniqueness of (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methylphenyl)butanamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and chloro groups allows for diverse chemical reactivity, while the hydrazinylidene group provides a site for potential biological interactions.
属性
分子式 |
C18H17ClN4O4 |
|---|---|
分子量 |
388.8 g/mol |
IUPAC 名称 |
3-chloro-N-[(E)-[4-(3-methylanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C18H17ClN4O4/c1-11-4-3-5-14(8-11)20-17(24)9-12(2)21-22-18(25)13-6-7-16(23(26)27)15(19)10-13/h3-8,10H,9H2,1-2H3,(H,20,24)(H,22,25)/b21-12+ |
InChI 键 |
SQCKAYZMTQGZAH-CIAFOILYSA-N |
手性 SMILES |
CC1=CC(=CC=C1)NC(=O)C/C(=N/NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)/C |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CC(=NNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-fluoro-N-(2-{(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide (non-preferred name)](/img/structure/B15016323.png)
![N'-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15016328.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15016333.png)
![4-({[4-(Acetylamino)phenyl]imino}methyl)phenyl 3-nitrobenzoate](/img/structure/B15016343.png)
![N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B15016359.png)
![5-{[(2,5-Dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15016376.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B15016390.png)
![N'-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B15016398.png)
![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(3-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15016407.png)

![propan-2-yl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15016420.png)
![2-[(3-bromophenyl)amino]-N'-[(2Z)-butan-2-ylidene]acetohydrazide (non-preferred name)](/img/structure/B15016423.png)
![2-(4-iodophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15016429.png)
![2-[(2-methylphenyl)amino]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B15016441.png)
